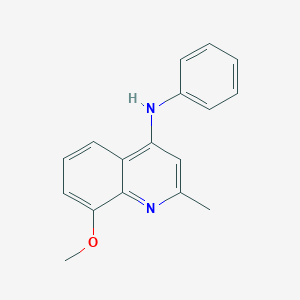

![molecular formula C11H13NO7S B5538332 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)

2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid

Overview

Description

2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid is a compound related to various sulfonated organic structures. Its relevance spans across different chemical and physical properties, making it a subject of interest in chemical research.

Synthesis Analysis

The synthesis process of compounds related to 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid often involves multi-step reactions including sulfonation, alkylation, and fusion processes. For instance, a similar compound, 2-carboxy-4-methoxyphenylacetic acid, was synthesized from 2-carboxyphenylacetic acid using sulfonation, alkali fusion, and methylation, yielding an average overall yield of 70.63% (Dai, 2011).

Molecular Structure Analysis

In compounds like 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid, the molecular structure can be complex with multiple functional groups. These structures often exhibit interesting electronic and steric properties due to the presence of sulfonate and methoxy groups. For example, in a related compound, the methoxy group was found to be almost coplanar with its phenyl ring, impacting its electronic properties (Guzei, 2010).

Chemical Reactions and Properties

Compounds like 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid can participate in various chemical reactions due to their functional groups. For instance, sulfonated diamines and related compounds have been used to synthesize polyimides showing interesting properties like proton conductivity and water stability (Fang et al., 2002).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For example, the presence of sulfone and methoxy groups can impact properties like solubility, thermal stability, and mechanical strength. Polyimides derived from similar compounds have shown moderate glass transition temperatures and high thermal stability (Liaw et al., 1999).

Chemical Properties Analysis

The chemical properties of 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid-like compounds are characterized by their reactivity and stability. The presence of sulfonate and methoxy groups can lead to high reactivity under certain conditions. For instance, related compounds have shown reactivity with primary and secondary amines, and nucleic acid bases (Hosmane et al., 1990).

Scientific Research Applications

Membrane Technology for Water Treatment

A study on novel sulfonated thin-film composite nanofiltration membranes highlighted the synthesis of sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes. These membranes showed improved water flux due to enhanced surface hydrophilicity, which was facilitated by the presence of sulfonated aromatic diamine monomers, without compromising the rejection of dyes. This application is pivotal for dye treatment in aqueous solutions, showcasing the importance of such chemical compounds in advancing water treatment technologies (Yang Liu et al., 2012).

Synthetic Chemistry

In synthetic chemistry, "2-carboxy-4-methoxyphenylacetic acid" was prepared through a process involving sulfonation, alkali fusion, and methylation reactions. This study provides a valuable synthetic process for the compound, with an average overall yield of 70.63% in three reactions, demonstrating the compound's relevance in chemical synthesis and the potential for application in various organic compounds and intermediates production (Dai Shi-gang, 2011).

Proton Exchange Membranes for Fuel Cells

Research into comb-shaped sulfonated poly(arylene ether sulfone) copolymers for proton exchange membranes in fuel cell applications revealed that these materials exhibit high proton conductivity. This study underscores the significant role that sulfonated compounds play in developing high-performance materials for energy applications, such as fuel cells, where efficient proton exchange membranes are critical for the overall efficiency and performance of the cell (D. Kim, G. Robertson, M. Guiver, 2008).

Green Chemistry

An example of green chemistry application is the efficient synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media. This research demonstrates the utility of using "2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid" derivatives in facilitating environmentally friendly synthetic processes, highlighting the compound's versatility in organic synthesis (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).

Mechanism of Action

Future Directions

The compound is part of ongoing research into the development of non-electrophilic activators of Nrf2. These activators are seen as a promising therapeutic strategy in a number of inflammatory and oxidative stress diseases due to their regulation of detoxifying enzymes . Future research will likely continue to explore the structure-activity relationships of these compounds and their potential therapeutic applications.

properties

IUPAC Name |

2-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7S/c1-19-8-2-4-9(5-3-8)20(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOHLNQUNYXWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)

![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)

![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)

![isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)

![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)